molecular formula C14H11ClO2 B3024656 1-(4-Chlorophenyl)-2-phenoxyethanone CAS No. 41806-25-1

1-(4-Chlorophenyl)-2-phenoxyethanone

Cat. No.: B3024656
CAS No.: 41806-25-1
M. Wt: 246.69 g/mol
InChI Key: RXPGQJAUALFAMM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-phenoxyethanone is a useful research compound. Its molecular formula is C14H11ClO2 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Research involving molecular docking and quantum chemical calculations has been conducted to understand the molecular structure, spectroscopic data, and biological effects of related compounds. For instance, Viji et al. (2020) conducted a study on a related compound using DFT calculations to optimize the geometry of the molecule and analyze its molecular parameters, intramolecular charge transfer, and potential biological effects through molecular docking results (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Environmental and Catalytic Transformations

The transformation and degradation of chlorophenols in environmental contexts have been extensively studied. Diaz et al. (2008) explored the hydrodechlorination of 4-chlorophenol using palladium, platinum, and rhodium catalysts, highlighting the process's kinetics and proposing a reaction scheme based on their findings (Diaz, Casas, Mohedano, Calvo, Gilarranz, & Rodriguez, 2008). Additionally, the photochemistry of chlorophenols in water and the influence of cyclodextrins on their reaction pathways have been investigated, offering insights into the photodegradation processes of these compounds (Manet, Monti, Bortolus, Fagnoni, & Albini, 2005).

Catalyst Deactivation and Reaction Pathways

Research on catalyst deactivation during the hydrodechlorination of dichlorophenols over supported Pd has provided insights into the influence of support materials on catalyst activity and the nature of surface active hydrogen (Yuan & Keane, 2003). Furthermore, studies on the formation of disinfection by-products during chlorination treatments and the conversion of chlorophenols to cyclohexane using recyclable catalysts illustrate the complexity of chemical transformations involving chlorophenols (Sun, Wei, Liu, Geng, Liu, & Du, 2019).

Properties

IUPAC Name

1-(4-chlorophenyl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPGQJAUALFAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362986
Record name 1-(4-chlorophenyl)-2-phenoxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41806-25-1
Record name 1-(4-chlorophenyl)-2-phenoxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 23.3 g. (0.1 mol.) of α-bromo-p-chloroacetophenone, 10.0 g. (0.1 mol.) of phenol and 14.5 g. (0.1 mol.) of potassium carbonate in 65 ml. of dry acetone is refluxed for 12 hours. The reaction mixture is cooled, poured into 500 ml. of water and the precipitate formed is collected by filtration and recrystallized from ethanol to give α-phenoxy-p-chloroacetophenone.
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0.1 mol
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Synthesis routes and methods II

Procedure details

To 28.4 g (213 mmole) of anhydrous potassium carbonate suspended in 100 ml of methyl ethyl ketone was added 20 g (213 mmole) of phenol and 47 g (201 mmole) of 2-bromo-4'-chloroacetophenone. The reaction mixture was refluxed for 2.5 hours, cooled, concentrated in vacuo, partitioned between diethyl ether and water, washed with dilute aqueous sodium hydroxide, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield 25 g of 2-phenoxy-4'-chloroacetophenone, a white solid, mp 80°-83° C.
Quantity
28.4 g
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20 g
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47 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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